molecular formula C6H14N2 B1265758 2-Aminocyclopentanemethylamine CAS No. 21544-02-5

2-Aminocyclopentanemethylamine

Cat. No.: B1265758
CAS No.: 21544-02-5
M. Wt: 114.19 g/mol
InChI Key: SRGQQZYVZFJYHJ-UHFFFAOYSA-N
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Description

2-Aminocyclopentanemethylamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141555. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)cyclopentan-1-amine
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InChI

InChI=1S/C6H14N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-4,7-8H2
Source PubChem
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InChI Key

SRGQQZYVZFJYHJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID10885168
Record name Cyclopentanemethanamine, 2-amino-
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Molecular Weight

114.19 g/mol
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CAS No.

21544-02-5
Record name 2-Aminocyclopentanemethanamine
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Record name Cyclopentanemethanamine, 2-amino-
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Record name 2-Aminocyclopentanemethylamine
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Record name Cyclopentanemethanamine, 2-amino-
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Record name Cyclopentanemethanamine, 2-amino-
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Record name 2-aminocyclopentanemethylamine
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The Significance of Cyclic Amines in Synthetic Organic Chemistry

Cyclic amines are fundamental structural units found in a vast array of natural products and pharmaceuticals. thieme-connect.comelsevierpure.com Their prevalence in medicinally relevant compounds has made the development of synthetic methods for their preparation and modification a key area of research in organic chemistry. thieme-connect.comelsevierpure.com These cyclic structures are considered "privileged" scaffolds in medicinal chemistry because they often impart favorable properties to drug candidates, such as improved binding to biological targets. acs.org

The functionalization of cyclic amines can be broadly categorized into two main strategies: peripheral modification and skeletal remodeling. thieme-connect.comelsevierpure.com Peripheral modification involves the alteration of the substituents on the ring, while skeletal remodeling, such as ring-opening reactions, allows for the creation of diverse and structurally distinct amine derivatives. thieme-connect.comelsevierpure.comthieme-connect.com The ability to introduce new functional groups and stereocenters onto these cyclic frameworks is crucial for the exploration of new chemical space and the development of novel therapeutic agents. acs.org

Research Trajectories for 2 Aminocyclopentanemethylamine

General Synthetic Approaches to Substituted Cyclopentane (B165970) Amine Skeletons

The synthesis of cyclopentane derivatives bearing amine substituents can be broadly categorized into two main phases: the formation of the five-membered ring and the introduction of the nitrogen-containing functional groups.

Ring-Closing Reactions for Cyclopentane Core Formation

The creation of the cyclopentane ring is a fundamental step that has been accomplished through a diverse array of chemical transformations. Among the most powerful and versatile methods is Ring-Closing Metathesis (RCM). organic-chemistry.orgyoutube.comyoutube.comyoutube.com This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, utilizes a diene precursor to form a cyclopentene (B43876) ring through the formation of a new double bond and the liberation of a small volatile alkene like ethene. organic-chemistry.orgyoutube.com The resulting cyclopentene can then be readily hydrogenated to the corresponding cyclopentane.

Radical cyclizations also offer a viable route to the cyclopentane core. These reactions typically involve the generation of a radical at one end of a linear precursor, which then attacks an internal double or triple bond to forge the five-membered ring.

Furthermore, cycloaddition reactions, such as [3+2] cycloadditions, provide a direct entry to functionalized cyclopentane rings. nih.gov These methods involve the reaction of a three-atom component with a two-atom component to construct the carbocycle in a single step, often with good control over stereochemistry.

Amination Strategies for Cyclopentane Derivatives

Once the cyclopentane skeleton is in place, or concurrently with its formation, the amine functionalities must be introduced. A common and effective method is the reductive amination of a cyclopentanone precursor. This two-step, one-pot process involves the reaction of the ketone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Another important strategy involves the ring-opening of aziridines. nih.govresearchgate.netorganic-chemistry.org Aziridines, which are three-membered heterocyclic rings containing a nitrogen atom, can be fused to a cyclopentane ring. Nucleophilic attack on one of the carbon atoms of the aziridine (B145994) ring by a suitable nitrogen nucleophile, or the use of an azide (B81097) followed by reduction, can lead to the formation of 1,2-diaminated cyclopentanes. researchgate.net This approach is particularly useful for establishing the vicinal relationship of the two amino groups.

The synthesis of diaminocyclopentenones from readily available starting materials like furfural (B47365) has also been reported. nih.gov This method allows for the direct incorporation of two amine groups onto a cyclopentenone core, which can be further modified to achieve the desired saturation and functional group arrangement. Additionally, the catalytic diamination of cyclopentene using transition metal catalysts presents a direct route to 1,2-diaminocyclopentanes.

Asymmetric Synthesis of Chiral this compound

Achieving control over the stereochemistry of the two chiral centers in this compound is crucial for many of its potential applications. This is accomplished through the use of asymmetric synthesis methodologies, which can be broadly divided into chiral auxiliary-controlled methods and asymmetric catalysis.

Enantioselective Methodologies for this compound Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered.

A plausible strategy for the asymmetric synthesis of a precursor to this compound would involve the use of a chiral auxiliary to control the alkylation of a cyclopentane derivative. For instance, an enolate derived from a cyclopentanecarboxylic acid appended with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be alkylated with a reagent that introduces a protected amino group at the 2-position. researchgate.netnih.gov The diastereoselectivity of this alkylation is controlled by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary and conversion of the carboxylic acid to an aminomethyl group would yield the chiral target molecule.

Another well-established chiral auxiliary, tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines. nih.govyoutube.com Condensation of tert-butanesulfinamide with a cyclopentanone derivative can form a chiral sulfinylimine. Nucleophilic addition to this imine, for example, with a cyanide source to generate a precursor for the aminomethyl group, would proceed with high diastereoselectivity. Subsequent removal of the sulfinyl group would afford the chiral aminonitrile, which can be reduced to the final product.

Chiral AuxiliaryTypical ApplicationKey Features
Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsHigh diastereoselectivity, well-defined transition states. nih.govresearchgate.net
Pseudoephedrine/PseudoephenamineAsymmetric alkylationsForms crystalline derivatives, high diastereoselectivity, especially for quaternary centers. nih.gov
Tert-butanesulfinamideAsymmetric synthesis of aminesVersatile, high diastereoselectivity in additions to sulfinylimines. nih.govyoutube.com
CamphorsultamAsymmetric alkylations, Michael additionsProvides high asymmetric induction. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of a chiral product. nih.govresearchgate.netrsc.orgprinceton.edu Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral cyclic amines.

Transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of cyclic imines or enamines. nih.gov For instance, a cyclopentene derivative could be subjected to an asymmetric hydroaminomethylation, or a suitably substituted cyclopentanone could be converted to a cyclic imine and then asymmetrically reduced.

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. princeton.eduyoutube.com For example, chiral phosphoric acids or proline-based catalysts can be used to catalyze the asymmetric addition of nucleophiles to cyclic enones or imines. An asymmetric aza-Michael reaction, where an amine nucleophile adds to a cyclopentenone derivative, could be a key step in establishing one of the chiral centers. Subsequent functionalization and reduction would lead to the desired chiral diamine.

Catalytic SystemReaction TypeTypical Catalyst/Ligand
Transition Metal CatalysisAsymmetric HydrogenationRh-, Ru-, or Ir-complexes with chiral phosphine (B1218219) ligands. nih.gov
Transition Metal CatalysisAsymmetric AminationCu- or Pd-based catalysts with chiral ligands. researchgate.net
OrganocatalysisAsymmetric Michael AdditionChiral amines (e.g., proline derivatives), thioureas, squaramides.
OrganocatalysisAsymmetric Reductive AminationChiral phosphoric acids, chiral amines.
BiocatalysisReductive AminationImine reductases (IREDs) or reductive aminases (RedAms).
Asymmetric Catalysis in Cyclic Amine Synthesis
Transition Metal-Catalyzed Enantioselective Cycloamination Reactions

The construction of the chiral cyclopentylamine (B150401) framework often relies on powerful transition metal-catalyzed reactions. These methods offer high efficiency and enantioselectivity in forming the cyclic amine core. While direct synthesis of this compound via this route is not extensively documented in readily available literature, the principles are well-established for related structures. For instance, the synthesis of chiral cyclopentanes can be achieved through domino reactions catalyzed by transition metals, which could be adapted for amine-containing targets. The challenge lies in the selective formation of the vicinal amino-aminomethyl substitution pattern with high enantiomeric purity. Future research may focus on developing specific ligand-metal complexes that can orchestrate such transformations, possibly through intramolecular hydroamination or related cycloaddition reactions of appropriately designed acyclic precursors.

Stereoselective Enzymatic Transformations in Amine Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral amines. Enzymes, operating under mild conditions, can achieve exceptional levels of stereocontrol.

A three-component strategy utilizing a diverse set of prochiral aldehydes, hydroxy ketones, and amines has been developed for the stereoselective enzymatic synthesis of amino-diols and amino-polyols. acs.org This method highlights the potential for creating densely functionalized chiral building blocks. Imine reductases (IREDs) are particularly effective in this context. For instance, screening of an IRED library identified several active enzymes for the conversion of aldol substrates, with some achieving up to 94% conversion. acs.org

Furthermore, a biocatalytic cascade combining ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms) enables the conversion of α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereogenic centers. This dual-enzyme system can produce all four possible stereoisomers of the amine products with high chemical purity and stereoselectivity (up to >99.8:<0.2 diastereomeric and enantiomeric ratios). nih.gov This approach is particularly relevant for the synthesis of substituted cyclohexylamines and demonstrates the potential for creating complex cyclic amines. nih.gov

Enzyme System Substrate Type Product Type Conversion Stereoselectivity (dr/er)
Imine Reductase (IRED)Aldol Substrates, AminesAmino-diolsup to 94%Single diastereomer formed
Ene-reductase (ERed) / Imine Reductase (IRed)α,β-Unsaturated Ketones, AminesChiral Amines with Two Stereocentersup to >99%up to >99.8:<0.2

Diastereoselective Control in this compound Synthesis

Achieving the correct relative stereochemistry between the two amine functionalities in this compound is a significant synthetic challenge. Diastereoselective control can be exerted through either substrate-based or reagent-based strategies.

Substrate-Controlled Diastereoselection

In substrate-controlled approaches, the existing stereochemistry in the starting material dictates the stereochemical outcome of subsequent reactions. For the synthesis of this compound, this would typically involve starting with a chiral, enantiomerically pure cyclopentane derivative. For instance, a pre-existing stereocenter on the cyclopentane ring can direct the introduction of the second amino group to a specific face of the ring, thereby controlling the diastereoselectivity. The synthesis of N-heterocycle-substituted cyclobutanes via Michael addition onto cyclobutenes illustrates this principle, where the geometry of the cyclobutene (B1205218) directs the incoming nucleophile. epfl.ch A similar strategy could be envisioned for cyclopentane systems.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection relies on the use of a chiral reagent or catalyst to favor the formation of one diastereomer over another, regardless of the substrate's inherent stereochemistry. A notable example is the use of a zirconium hydride (Schwartz's reagent) for the highly chemo- and stereoselective reduction of sulfinyl ketimines. acs.org This method has been shown to be effective in accelerating drug discovery programs by providing access to challenging chiral amines. acs.org Computational studies suggest that the high stereoselectivity arises from a cyclic half-chair transition state that minimizes steric interactions. acs.org While this specific reagent has been applied to benzyl (B1604629) systems, its high oxophilicity and stereodirecting ability could potentially be harnessed for the diastereoselective synthesis of this compound from a suitable precursor.

Protective Group Strategies for Amine Functionalities in this compound Synthesis

The synthesis of a molecule with two amine groups, such as this compound, necessitates a robust protecting group strategy to differentiate the two functionalities and prevent unwanted side reactions. biosynth.com The choice of protecting groups is critical and depends on their stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com

Commonly used amine protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, on the other hand, is cleaved by catalytic hydrogenation. masterorganicchemistry.com

The concept of "orthogonal" protecting groups is particularly important in the synthesis of poly-functionalized molecules. Orthogonal protecting groups can be removed selectively in the presence of other protecting groups. biosynth.com For instance, a molecule bearing both a Boc and a Cbz group can be deprotected at either amine functionality without affecting the other, allowing for sequential and site-specific modifications. masterorganicchemistry.com

In the context of this compound synthesis, one could envision protecting the primary amine of a precursor with a Boc group and the aminomethyl group with a Cbz group. This would allow for selective deprotection and subsequent elaboration at either nitrogen atom. The choice of protecting groups must be carefully considered to ensure they are stable to the conditions used in the key bond-forming and stereochemistry-determining steps of the synthesis.

Protecting Group Abbreviation Installation Reagent Removal Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., Trifluoroacetic Acid)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuAmine Base (e.g., Piperidine)

Orthogonal Protection Schemes for Diamine Systems

In the synthesis of complex molecules containing multiple functional groups, such as diamines, protecting groups are indispensable tools. sigmaaldrich.com An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise functionalization of the molecule. thieme-connect.de This is particularly critical in the synthesis of unsymmetrically substituted diamines like this compound.

A common approach for the protection of amines is the use of the tert-butoxycarbonyl (Boc) group. The mono-Boc protection of a diamine can be a challenging task. chemimpex.com One effective method involves the "one-pot" procedure using Me3SiCl or SOCl2 as an HCl source for the in situ generation of the mono-hydrochloride salt of the diamine, which then selectively reacts with di-tert-butyl dicarbonate (Boc2O).

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz, ZCatalytic hydrogenation (e.g., H2, Pd/C)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
AllyloxycarbonylAllocPd(0) catalyst
TritylTrMild acid
p-ToluenesulfonylTosyl, TsStrong acid, reducing agents
2-NitrobenzenesulfonylNosyl, NsThiolates (e.g., thiophenol)

Table 1: Common Amine Protecting Groups and Deprotection Conditions

Selective Deprotection Methodologies

The ability to selectively deprotect one of two amine functionalities is the cornerstone of orthogonal synthesis. The conditions for deprotection must be carefully chosen to avoid the cleavage of other protecting groups present in the molecule.

For instance, if a diamine is protected with both a Boc and a Cbz group, the Cbz group can be selectively removed by catalytic hydrogenation without affecting the Boc group. Conversely, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) while the Cbz group remains intact. This orthogonality allows for the sequential modification of the two amino groups.

The deprotection of sulfonamides can be more challenging. However, certain sulfonamides, such as those with electron-withdrawing groups like nitro substituents, can be cleaved under specific conditions, for example, using thiophenol and potassium carbonate.

The development of mild and selective deprotection methods is an active area of research, aiming to enhance the efficiency and applicability of complex molecular syntheses.

Emerging Synthetic Approaches Applicable to this compound

While traditional synthetic methods provide a solid foundation for the synthesis of cyclic diamines, emerging technologies are opening new avenues for more efficient and stereoselective constructions of these scaffolds.

Electro-Organic Synthesis of Cyclic Amine Scaffolds

Electro-organic synthesis has gained significant attention as a green and powerful tool in modern organic chemistry. nih.goviipseries.org This technique utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and leading to unique selectivities. nih.gov In the context of cyclic amine synthesis, electrochemical methods can be employed for C-H functionalization and ring-closing reactions. For example, the anodic oxidation of carbamates can lead to the formation of N-acyliminium ions, which can then be trapped by nucleophiles to introduce functionality. While specific examples for the direct synthesis of this compound are not yet prevalent, the principles of electro-organic synthesis hold promise for the development of novel routes to this and related structures. The electroreduction of appropriately substituted precursors could also provide a pathway to cyclopentane rings. rsc.org

Photoredox Catalysis in Stereoselective Cyclopentane Functionalization

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under mild conditions. acs.org This approach has been successfully applied to a variety of transformations, including the functionalization of C-H bonds and the formation of C-C and C-N bonds. chemistryviews.org For the synthesis of functionalized cyclopentanes, photoredox catalysis can be utilized for stereoselective radical additions to cyclopentene precursors or for intramolecular cyclizations. For instance, the generation of a nitrogen-centered radical via photoredox catalysis could initiate a cyclization cascade to form the cyclopentane ring with the desired amino functionalities. The ability to control stereochemistry in these radical reactions is a key advantage, offering potential for the asymmetric synthesis of this compound derivatives. nih.gov

Multi-component and Domino Reactions for Rapid Access to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. rug.nl Similarly, domino reactions, which involve a series of intramolecular transformations initiated by a single event, can rapidly build molecular complexity. nih.gov These strategies are particularly attractive for the synthesis of highly substituted carbocyclic and heterocyclic systems.

The development of MCRs and domino reactions for the synthesis of functionalized cyclopentanes is an active area of research. nih.govemory.edu For example, an organocatalytic triple Michael domino reaction has been developed for the highly stereoselective synthesis of fully functionalized cyclopentanes. nih.gov While a direct MCR or domino reaction for the synthesis of this compound has not been explicitly reported, the design of such a process, potentially starting from simple, readily available precursors, represents a promising future direction. A hypothetical multi-component reaction could involve a cyclopentene derivative, an amine source, and a methylamine equivalent to construct the target molecule in a single step. A recent study detailed the bio-based synthesis of cyclopentane-1,3-diamine (CPDA), which could serve as a key precursor for this compound through further functionalization. rsc.orgresearchgate.net The synthesis of CPDA involved a multi-step process starting from furfuryl alcohol, highlighting the potential of bio-based feedstocks in the synthesis of valuable diamines. rsc.orgresearchgate.net

Stereochemical Investigations and Conformational Analysis of 2 Aminocyclopentanemethylamine

Isomeric Forms and Stereoisomeric Designations of 2-Aminocyclopentanemethylamine

The structure of this compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to a total of four possible stereoisomers. These stereoisomers can be classified into enantiomeric pairs and diastereomeric sets.

Identification and Characterization of Enantiomers and Diastereomers

The four stereoisomers of this compound consist of two pairs of enantiomers. One pair has a cis relationship between the amino and aminomethyl substituents, while the other pair has a trans relationship. The cis and trans diastereomers exhibit distinct physical and chemical properties, which would allow for their separation and individual characterization using techniques such as chromatography. Within each diastereomeric pair, the two enantiomers are non-superimposable mirror images of each other and would be expected to have identical physical properties in a non-chiral environment, but would rotate plane-polarized light in equal and opposite directions.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, would be a primary tool for distinguishing between the cis and trans diastereomers. The coupling constants between the protons at C1 and C2 would differ significantly due to their different dihedral angles in the respective isomers. Techniques such as Vibrational Circular Dichroism (VCD) could be employed to characterize the individual enantiomers, as this method is sensitive to the absolute configuration of chiral molecules.

Absolute and Relative Stereochemical Assignment

The relative stereochemistry (cis or trans) can be determined by analyzing NMR data, specifically through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For the cis isomer, an NOE would be expected between the protons on C1 and C2, while such an effect would be absent or significantly weaker in the trans isomer.

The absolute configuration (R/S designation) at each chiral center would be assigned using the Cahn-Ingold-Prelog priority rules. For this compound, the substituents at each chiral carbon would be ranked, and the R or S configuration would be determined based on their spatial arrangement. Experimental determination of the absolute configuration of each enantiomer would typically require X-ray crystallography of a single crystal of a pure enantiomer or a derivative, or through the use of chiroptical techniques like VCD in conjunction with quantum chemical calculations.

Table 1: Possible Stereoisomers of this compound

Stereoisomer Relationship between Substituents Absolute Configuration
1 cis (1R, 2S)
2 cis (1S, 2R)
3 trans (1R, 2R)

Conformational Preferences and Dynamics of the this compound Ring System

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry).

Preferred Cyclopentane Ring Conformations

For monosubstituted cyclopentanes, the substituent generally prefers to occupy an equatorial-like position in the envelope conformation to minimize steric interactions. In 1,2-disubstituted cyclopentanes like this compound, the conformational preference is more complex and depends on the relative stereochemistry of the substituents and the potential for intramolecular interactions. Computational studies on related molecules suggest that the energy difference between the various envelope and half-chair conformations is small, leading to a dynamic equilibrium.

Influence of Substituents on Conformational Stability

The amino and aminomethyl groups in this compound can occupy either pseudo-axial or pseudo-equatorial positions. In the trans isomers, a conformation where both bulky substituents adopt pseudo-equatorial positions would likely be favored to minimize steric hindrance. For the cis isomers, one substituent would be forced into a pseudo-axial orientation, leading to increased steric strain. The conformational equilibrium would be a balance between minimizing these steric repulsions.

Intramolecular Interactions and Conformational Landscapes

Table 2: Summary of Factors Influencing Conformation

Factor Description Expected Influence on this compound
Torsional Strain Eclipsing interactions of C-H bonds on adjacent carbons. Drives the ring to adopt non-planar envelope and half-chair conformations.
Steric Hindrance Repulsive interactions between the amino and aminomethyl groups. In trans isomers, favors conformations with both groups pseudo-equatorial. In cis isomers, one group is necessarily pseudo-axial, leading to higher strain.

Spectroscopic Characterization Techniques for Stereochemical Elucidation of this compound

Spectroscopic methods are indispensable for determining the three-dimensional structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography provide detailed information on connectivity, conformation, and absolute stereochemistry. While specific data for this compound is not extensively published, the principles of these techniques can be illustrated using data from analogous compounds like 1,2-diaminocyclopentane and other cyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers (cis and trans isomers) by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The relative orientation of substituents on the cyclopentane ring affects the chemical shifts and spin-spin coupling constants.

In the case of this compound, the protons attached to the stereocenters (C1 and C2) and the methylene (B1212753) protons of the aminomethyl group would exhibit distinct signals for the cis and trans isomers. The coupling constants (³J_HH) between vicinal protons are particularly informative, as their magnitude depends on the dihedral angle, which differs between cis and trans configurations. For instance, a larger coupling constant is typically observed for protons in a trans-diaxial relationship compared to cis or equatorial-axial relationships. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, further helping to assign the relative stereochemistry. wordpress.com

Table 1: Representative ¹H NMR Data for Distinguishing Stereoisomers of Substituted Cyclopentanes Note: This table presents hypothetical data based on known principles for analogous compounds, as specific data for this compound is not readily available in the literature.

ProtonExpected Chemical Shift (ppm) - cis IsomerExpected Chemical Shift (ppm) - trans IsomerKey Coupling Constants (Hz)
H-1 (CH-NH₂)~3.1 - 3.4~2.9 - 3.2³J_H1,H2 ≈ 4-6 (cis), 8-10 (trans)
H-2 (CH-CH₂NH₂)~2.5 - 2.8~2.3 - 2.6³J_H2,H1 ≈ 4-6 (cis), 8-10 (trans)
Methylene (CH₂)~2.6 - 2.9~2.5 - 2.8Diastereotopic protons may show distinct signals
Ring Protons~1.4 - 2.0~1.3 - 1.9Complex multiplets

Infrared (IR) Spectroscopy

While less definitive than NMR for stereochemical elucidation, IR spectroscopy can provide supporting evidence. The vibrational frequencies of N-H and C-N bonds may show subtle differences between isomers due to variations in intramolecular hydrogen bonding possibilities. In the cis isomer, the proximity of the amino and aminomethyl groups might allow for intramolecular hydrogen bonding, which could be reflected in the N-H stretching frequencies compared to the trans isomer where such interactions are less likely.

X-ray Crystallography

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms. researchgate.net This technique can definitively establish the relative stereochemistry (cis or trans) and, if a suitable derivative with a known stereocenter is used or anomalous dispersion is employed, the absolute configuration of the enantiomers. nih.gov The analysis of a crystalline derivative of this compound would provide key structural parameters such as bond lengths, bond angles, and torsion angles, offering conclusive proof of its stereochemical identity. researchgate.net

Table 2: Representative Crystallographic Data for a Chiral Diamine Derivative Note: This table contains hypothetical data for a derivative of a compound analogous to this compound to illustrate the type of information obtained from X-ray crystallography.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.6 Å, b = 7.4 Å, c = 15.7 Å, β = 105.4°
Bond Length (C1-N1)~1.47 Å
Bond Angle (N1-C1-C2)~112°
Dihedral Angle (N1-C1-C2-C(H₂N))~60° (cis-gauche) or ~180° (trans-anti)

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatography is the primary method for separating the different stereoisomers of this compound and for assessing the enantiomeric and diastereomeric purity of a sample. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. gcms.cz

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective and widely used technique for the separation of enantiomers. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org

For the separation of chiral amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. yakhak.org The enantiomeric purity of a sample is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Illustrative Chiral HPLC Method for Separation of Amine Enantiomers Note: This table provides a typical set of conditions for the separation of chiral amines, which would be a starting point for method development for this compound.

ParameterCondition
ColumnChiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2)~10.2 min
Resolution (Rs)> 1.5

Gas Chromatography (GC)

Gas chromatography is a valuable tool for assessing the purity of volatile compounds or those that can be made volatile through derivatization. gcms.cz For chiral analysis, special capillary columns with a CSP are required. Cyclodextrin derivatives are commonly used as CSPs in GC for the separation of enantiomers of various compounds, including amines. The separation of cis and trans diastereomers can often be achieved on standard, non-chiral GC columns due to differences in their boiling points and interactions with the stationary phase. nih.gov

For purity assessment, a sample is injected into the GC, and the components are separated based on their volatility and interaction with the stationary phase. The area of each peak in the chromatogram is proportional to the amount of that component in the mixture. The purity of the main compound is calculated by dividing its peak area by the total area of all peaks (excluding the solvent peak). researchgate.net

Based on a comprehensive search of available literature, it is not possible to generate a detailed, scientifically accurate article focusing solely on the chemical compound “this compound” within the strict confines of the provided outline.

The search for specific applications of this compound in convergent and divergent synthesis, its use in constructing diverse molecular architectures, and as a precursor for specific, well-characterized chiral ligands and their metal complexes did not yield sufficient detailed research findings. While general principles of these synthetic and catalytic strategies are well-documented, specific examples and in-depth studies centered on "this compound" are not prominently featured in the accessible scientific literature.

Therefore, generating a thorough and authoritative article that strictly adheres to the requested sections and subsections with detailed research findings and data tables is not feasible at this time.

Applications of 2 Aminocyclopentanemethylamine in Complex Molecule Construction

Incorporation of 2-Aminocyclopentanemethylamine into Total Synthesis Endeavors

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. sigmaaldrich.comrsc.org The strategic use of chiral building blocks is a powerful approach to construct these intricate molecular architectures.

While specific examples of the total synthesis of natural products employing this compound as a starting material are not prominently reported, its potential as a chiral building block is evident. The cyclopentane (B165970) core is a common motif in a variety of natural products. The presence of two amine functionalities offers multiple points for further elaboration and connection to other fragments of a target molecule.

A common strategy in total synthesis is the "chiron approach," which utilizes readily available enantiopure compounds as starting materials. This compound, if available in enantiomerically pure form, could serve as such a chiron. For instance, one of the amine groups could be protected while the other is used to form a key bond, and the cyclopentane ring would provide a pre-defined stereochemical framework.

Modular synthesis is a strategy that involves the assembly of complex molecules from pre-synthesized building blocks or "modules". icm.edu.plevonik.com This approach offers flexibility and efficiency, allowing for the rapid generation of analogues for biological screening. The bifunctional nature of this compound makes it an attractive core for modular synthesis.

One could envision a modular approach where the two amine groups of this compound are differentially functionalized with various molecular fragments. This would allow for the creation of a library of compounds with diverse functionalities appended to a common chiral cyclopentane scaffold. Such libraries are valuable in drug discovery for exploring structure-activity relationships.

Derivatization and Functionalization Strategies of this compound

The chemical modification of this compound can provide access to a wide range of derivatives with tailored properties. These derivatization strategies can target the amine centers or the cyclopentane ring.

The two primary amine groups in this compound can undergo a variety of chemical transformations.

N-Acylation and N-Alkylation: The amine groups can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides to form secondary or tertiary amines. nih.govrsc.orgmdpi.comorganic-chemistry.org These reactions can be performed selectively if one amine is temporarily protected. The resulting amides and substituted amines can have diverse biological activities. nih.gov

Schiff Base Formation: Condensation of the primary amines with aldehydes or ketones yields Schiff bases (imines). rsc.orgbohrium.com Chiral Schiff bases are important ligands in asymmetric catalysis and can also serve as intermediates for further transformations. rsc.orgbohrium.com

Formation of Heterocycles: The diamine functionality can be utilized to construct heterocyclic rings. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of fused or spirocyclic heterocyclic systems.

Table 2: Examples of Chemical Transformations at the Amine Centers

Reaction TypeReagents and ConditionsProduct Type
N-AcylationAcyl chloride, base, aprotic solventAmide
N-AlkylationAlkyl halide, base, polar solventSecondary/Tertiary Amine
Schiff Base FormationAldehyde or ketone, dehydrating agentImine

Functionalization of the cyclopentane ring can introduce additional complexity and functionality to the molecule.

Ring-Opening: While less common for a stable cyclopentane ring, under specific conditions, ring-opening reactions could be envisioned, particularly if adjacent functional groups activate the ring. icm.edu.plresearchgate.netnih.gov For instance, conversion of one of the amine groups to a good leaving group might facilitate a ring-opening process.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopentane ring is a powerful but challenging strategy. wikipedia.orgorganic-chemistry.org This would require the use of specific catalysts and directing groups to achieve regioselectivity and stereoselectivity. organic-chemistry.org

Diastereoselective Functionalization: The existing stereocenters on the cyclopentane ring can direct the stereochemical outcome of subsequent reactions on the ring, leading to diastereoselective functionalization. beilstein-journals.orgescholarship.orgrsc.org For example, a reaction at a prochiral center on the ring would likely be influenced by the stereochemistry of the aminomethyl and amino groups.

Theoretical and Computational Studies of 2 Aminocyclopentanemethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer a detailed description of the electronic structure of a molecule. tsukuba.ac.jp This information is fundamental to understanding its stability, properties, and chemical behavior. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach allows for the simulation of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. stackexchange.com

For 2-Aminocyclopentanemethylamine, DFT can elucidate mechanisms of reactions such as nucleophilic substitution or acylation at the primary or secondary amine. By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathway and determine the activation energy, which governs the reaction rate. nih.gov For instance, a DFT study could compare the reactivity of the primary amine versus the secondary amine by modeling the transition state for a reaction with an electrophile.

Hypothetical DFT Study: N-Acetylation Reaction A typical DFT study might investigate the acetylation of the two different amine groups in this compound. The calculations, often performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would locate the transition state structures and calculate the activation barriers for the reaction at each amine. nih.gov The results would indicate which nitrogen atom is the preferred site of acylation.

Table 1: Hypothetical DFT-Calculated Energy Profile for Acetylation of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (Molecule + Acetyl Chloride)0.0Initial state of the separated reactants.
Transition State (Primary Amine Attack)+15.2Energy barrier for the nucleophilic attack of the primary amine on the acetyl chloride.
Transition State (Secondary Amine Attack)+18.5Energy barrier for the nucleophilic attack of the secondary amine, higher due to increased steric hindrance.
Product (N-acetylated at primary amine)-25.7Thermodynamically favored product.
Product (N-acetylated at secondary amine)-22.1Less stable product isomer.

Note: Data are hypothetical and for illustrative purposes only.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. uzh.chnumberanalytics.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. uzh.ch

These methods are well-suited for predicting intrinsic molecular properties of this compound, such as its optimized geometric structure (bond lengths and angles), vibrational frequencies (corresponding to an infrared spectrum), and electronic properties like dipole moment and ionization potential. rsc.org The stability of different isomers (e.g., cis vs. trans) can be accurately determined by comparing their ab initio calculated energies.

Table 2: Hypothetical Molecular Properties of trans-2-Aminocyclopentanemethylamine Predicted by Ab Initio Methods

PropertyPredicted Value (MP2/aug-cc-pVTZ)Unit
Ground State Energy-328.7654Hartrees
Dipole Moment2.15Debye
Ionization Potential8.85eV
C-N Bond Length (primary)1.472Ångströms (Å)
C-N Bond Length (sec)1.468Ångströms (Å)
N-H Stretch (primary)3450, 3530Wavenumbers (cm⁻¹)

Note: Data are hypothetical and for illustrative purposes only.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to its non-planar five-membered ring and rotatable bonds, this compound can exist in numerous spatial arrangements known as conformations. scribd.com Conformational analysis, which studies the energies and populations of these different conformers, is crucial as the molecule's shape can dictate its biological activity and physical properties. maricopa.edu Molecular mechanics (MM) and molecular dynamics (MD) are the computational methods of choice for this type of analysis. libretexts.org

Molecular mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy. libretexts.org This simplified representation allows for the rapid calculation of energies for countless conformations. Conformer searching algorithms use the MM potential energy function to systematically or randomly explore the conformational space of a molecule to identify stable, low-energy structures.

Common algorithms include:

Systematic Search: Rotates each rotatable bond by a defined increment, which is exhaustive but computationally expensive.

Stochastic/Monte Carlo Search: Randomly alters torsional angles and accepts or rejects the new conformation based on its energy.

Molecular Dynamics: Simulates the movement of atoms over time by solving Newton's laws of motion, allowing the molecule to naturally explore different conformations. stanford.edu

For this compound, these searches would identify various ring puckers (envelope, twist) and different orientations (axial, equatorial) of the two amine-containing substituents for both the cis and trans isomers.

Once a set of stable conformers is identified, their relative energies can be calculated with higher accuracy, often using quantum methods like DFT. This allows for the construction of a potential energy profile, which illustrates the energy changes as the molecule transitions from one conformation to another, for example, during ring flipping or bond rotation. maricopa.edulibretexts.org The energy barriers between conformers determine the rate at which they interconvert at a given temperature. libretexts.org

Table 3: Hypothetical Relative Energies of trans-2-Aminocyclopentanemethylamine Conformers

Conformer IDSubstituent PositionsRing PuckerRelative Energy (kcal/mol)
A diequatorialtwist0.00
B equatorial-axialenvelope1.85
C diaxialtwist4.50
D diequatorialenvelope0.45

Note: Data are hypothetical and for illustrative purposes only. The diequatorial conformer is generally the most stable.

The stability of a conformation is determined by its Gibbs free energy, which includes both enthalpy (potential energy) and entropy. While energy profile calculations provide the enthalpic contribution, molecular dynamics simulations are particularly useful for assessing conformational entropy. stanford.edu A molecule that can access a wide range of thermally accessible, low-energy shapes will have a higher conformational entropy than a rigid molecule locked in a single shape.

Computational Prediction of Stereoselectivity in Reactions of this compound

Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of chiral molecules in chemical reactions and recognition events. For a chiral diamine like this compound, computational models can offer deep insights into how its stereocenters influence the stereochemical course of a reaction or how it selectively binds to other chiral molecules. These predictive capabilities are invaluable for the rational design of catalysts and chiral separation methods.

Transition State Modeling for Stereochemical Outcome

The stereoselectivity observed in a chemical reaction is determined at the transition state, the highest energy point on the reaction coordinate. The difference in the activation energies (ΔG‡) for the pathways leading to different stereoisomeric products dictates their formation ratio. Computational chemistry allows for the detailed study of these fleeting transition state structures. mit.edu The origin of stereoselectivity is dependent on the relative stabilization of the transition state that leads to the major stereoisomer over the transition state for the minor one. nih.gov

Modern computational methods, particularly Density Functional Theory (DFT), are effective at modeling the geometries and energies of these stereodetermining transition states. nih.gov For reactions where this compound acts as a chiral ligand or catalyst, chemists can model the diastereomeric transition states that arise from the interaction of the catalyst-substrate complex. By calculating the free energies of these transition states, one can predict the stereochemical outcome, such as the enantiomeric excess (ee), of the reaction. rsc.org

The process involves:

Conformational Searching: Identifying the lowest energy conformations of the reactants and the catalyst, in this case, this compound.

Locating Transition States: Mapping the potential energy surface to find the transition state structures for the formation of each possible stereoisomer (e.g., R vs. S product).

Energy Calculation: Computing the relative free energies of these diastereomeric transition states. The energy difference (ΔΔG‡) is directly related to the product ratio via the Eyring equation.

Prediction: Using the calculated energy difference to predict the selectivity of the reaction. A larger ΔΔG‡ corresponds to higher predicted stereoselectivity.

For complex systems, hybrid methods like Quantum-Guided Molecular Mechanics (Q2MM) can be employed. nih.govnih.gov These methods use high-level quantum calculations to parameterize a molecular mechanics force field specifically for the transition state, allowing for rapid and accurate conformational sampling and prediction of stereoselectivities for large sets of substrates and ligands. nih.gov This approach is particularly useful for screening ligands or catalysts to find the optimal one for a desired transformation. nih.gov

Table 1: Hypothetical Transition State Energy Calculations for a Reaction Catalyzed by (1R,2R)-2-Aminocyclopentanemethylamine This table illustrates how computational data is used to predict stereochemical outcomes. The values are representative examples.

Transition StatePathwayRelative Free Energy (ΔG‡) (kcal/mol)Calculated Product Ratio (S:R)Predicted Enantiomeric Excess (% ee)
TS-S Leads to (S)-Product0.0096.593%
TS-R Leads to (R)-Product+2.053.5

The enantiomeric excess is calculated from the Boltzmann distribution of the transition state energies.

Elucidation of Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of a second chiral molecule, leading to the formation of diastereomeric complexes with different stabilities. mdpi.comnih.gov This principle is the basis for enantioselective catalysis, chiral chromatography, and the specific interactions of drugs with biological targets. nih.gov Computational modeling is a key tool for elucidating the specific intermolecular forces that govern these recognition events. researchgate.net

When this compound acts as a chiral host or selector, it can form transient complexes with guest enantiomers. The selectivity of this binding is determined by the difference in binding free energy (ΔΔG_binding) between the two diastereomeric complexes (e.g., [(1R,2R)-diamine • (R)-guest] vs. [(1R,2R)-diamine • (S)-guest]).

Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used to explore these interactions. nih.govscirp.org

Molecular Docking predicts the preferred binding orientation of a guest molecule within the binding site of a host and estimates the strength of the interaction. nih.govmdpi.com

Molecular Dynamics (MD) simulations provide a dynamic picture of the complex, showing how the molecules move and interact over time, allowing for a more accurate calculation of binding free energies.

These simulations can identify and quantify the non-covalent interactions responsible for discrimination, which often include a combination of:

Hydrogen Bonding: Between the amino groups of this compound and polar groups on the guest molecule.

Electrostatic Interactions: Between charged or polar sites.

Steric Repulsion/van der Waals Forces: Favorable packing or unfavorable clashes between bulky groups. mdpi.com

π-Interactions: If aromatic groups are present in the guest molecule.

By analyzing the structure and energetics of the competing diastereomeric complexes, researchers can build a detailed molecular model that explains the origin of chiral recognition. scielo.org.mx

Table 2: Example Analysis of Intermolecular Interactions in Diastereomeric Complexes This table provides a hypothetical breakdown of the energetic contributions to chiral recognition between (1S,2S)-2-Aminocyclopentanemethylamine and the enantiomers of a chiral carboxylic acid guest.

Interaction TypeEnergy Contribution for (S,S)-Diamine • (R)-Acid Complex (kcal/mol)Energy Contribution for (S,S)-Diamine • (S)-Acid Complex (kcal/mol)Key Differentiating Interaction
Hydrogen Bonding (NH₂···HOOC) -5.8-5.6Minimal Difference
Electrostatic (NH₃⁺···COO⁻) -8.2-8.3Minimal Difference
Steric/van der Waals -2.1-3.5Favorable packing in the (S,S)•(S) complex
Total Binding Energy (ΔG_bind) -16.1 -17.4 ΔΔG_bind = 1.3 kcal/mol

In this hypothetical case, the stronger van der Waals interactions in the (S,S)•(S) complex lead to its greater stability and thus, selective recognition of the (S)-acid enantiomer.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminocyclopentanemethylamine with high purity?

  • Methodology :

  • Step 1 : Start with cyclopentanemethylamine derivatives as precursors. Use reductive amination or nucleophilic substitution for introducing the amine group.

  • Step 2 : Purify via column chromatography (silica gel, eluent: methanol/dichloromethane) or fractional distillation.

  • Step 3 : Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and melting point analysis.

  • Key Considerations : Monitor reaction pH and temperature to minimize side products. Always include a negative control (e.g., reaction without catalyst) .

    Table 1 : Synthesis Optimization Parameters

    ParameterOptimal RangeImpact on Yield/Purity
    Reaction Temperature60–80°CHigher temps increase byproducts
    Catalyst (e.g., Pd/C)5–10 wt%Excess catalyst complicates purification
    SolventEthanol/Water (7:3)Polar aprotic solvents reduce hydrolysis

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Use deuterated water (D2O) or DMSO-d6 to resolve amine proton shifts (δ 1.5–2.5 ppm for cyclopentane protons; δ 3.0–3.5 ppm for methylamine groups) .
  • IR Spectroscopy : Identify primary amine stretches (N–H: 3300–3500 cm⁻¹) and cyclopentane C–H bends (1450–1500 cm⁻¹) .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode; expect molecular ion [M+H]⁺ at m/z 115.1 (C6H14N2) .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Nitrile gloves, ANSI-approved safety goggles, and lab coats. Use fume hoods for volatile reactions .
  • Waste Management : Segregate aqueous and organic waste. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodology :

  • Step 1 : Replicate conflicting studies under standardized conditions (e.g., pH 7.0 buffer, 25°C).
  • Step 2 : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and identify degradation products.
  • Step 3 : Compare purity via orthogonal methods (e.g., NMR vs. HPLC). Contradictions often arise from impurities >5% .
    • Data Interpretation : Apply statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability. Reference IUPAC guidelines for solubility measurements .

Q. What strategies mitigate degradation of this compound under varying experimental conditions?

  • Methodology :

  • Stability Screening : Store samples at 4°C (short-term) or –20°C (long-term) under nitrogen. Avoid exposure to light (UV degradation) .

  • Buffering Agents : Use phosphate buffer (pH 6–8) to prevent amine protonation/deprotonation.

    • Table 2 : Degradation Pathways and Mitigation
    ConditionDegradation PathwayMitigation Strategy
    High pH (>9)Hydrolysis of amine groupsUse pH-stabilized reaction media
    High temperatureCyclopentane ring openingOptimize reaction time (<4 hrs)

Q. How to design a study investigating the stereochemical influence of this compound in catalytic applications?

  • Methodology :

  • Enantiomer Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate R/S enantiomers .
  • Kinetic Analysis : Compare turnover frequencies (TOF) in asymmetric catalysis. Monitor enantiomeric excess (ee) via chiral HPLC .
    • Key Controls : Include racemic mixtures and achiral analogs to isolate stereochemical effects.

Data Contradiction Analysis Framework

For conflicting results (e.g., catalytic efficiency or spectroscopic data):

Reagent Traceability : Verify CAS 21544-02-5 and supplier purity (>98%) .

Instrument Calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) .

Peer Review : Compare findings with PubChem/ECHA datasets (avoiding excluded sources like BenchChem) .

Table 3 : Common Data Contradictions and Solutions

Contradiction TypeRoot CauseResolution
Varied melting pointsPolymorphism or impuritiesRecrystallize from ethanol/water
Discrepant NMR shiftsSolvent effectsStandardize deuterated solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.